Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide
Overview
Description
“Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” is a chemical compound with the CAS registry number 52208-11-4 . The term “Pseudourea” refers to the tautomeric enol form HN=C(OH)NH2 of urea known in the form of its esters .
Synthesis Analysis
Isoindolines, which are an important family of compounds present in a wide array of bioactive molecules, can be synthesized using a green synthesis technique . This involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The parent compound of “this compound” has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Mechanism of Action
Target of Action
The primary target of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
“this compound” interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction affects the receptor’s function, potentially altering the signaling pathways it is involved in .
Biochemical Pathways
The interaction of “this compound” with the dopamine receptor D2 can affect various biochemical pathways. These pathways are primarily related to dopamine signaling, which influences a wide array of biological processes, including motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters . These parameters include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of “this compound” are largely dependent on its interaction with the dopamine receptor D2. By modulating the function of this receptor, the compound can influence dopamine signaling and potentially exert effects on mood, motivation, and attention .
Future Directions
Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” could involve further exploration of its potential applications in the field of medicinal chemistry.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.BrH/c12-11(13)17-6-5-14-9(15)7-3-1-2-4-8(7)10(14)16;/h1-4H,5-6H2,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULZBVGLKDQUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200256 | |
Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-11-4 | |
Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052208114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC78517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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